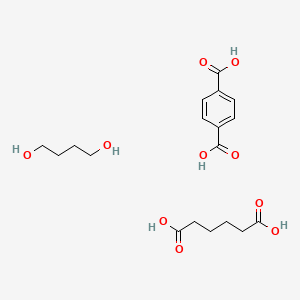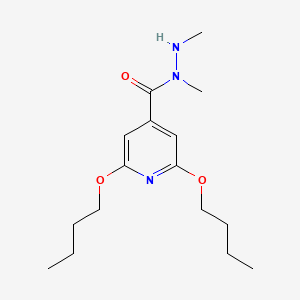
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide typically involves the esterification of isonicotinic acid followed by hydrazide formation. The reaction conditions often include the use of solvents such as tetrahydrofuran or acetone, and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrazide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently .
化学反応の分析
Types of Reactions
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridinecarboxylic acids.
科学的研究の応用
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide has several scientific research applications:
作用機序
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . In plants, it may activate defense pathways, enhancing resistance to pathogens .
類似化合物との比較
Similar Compounds
Isonicotinic acid hydrazide: Known for its antimicrobial properties and used in tuberculosis treatment.
2,6-Dichloroisonicotinic acid: Used as a synthetic inducer of plant resistance against pathogens.
Nicotinic acid: A precursor to coenzymes involved in redox reactions.
Uniqueness
Isonicotinic acid, 2,6-dibutoxy-, 1,2-dimethylhydrazide is unique due to its specific structural modifications, which enhance its solubility and reactivity compared to other similar compounds. These modifications make it a valuable compound for various applications in chemistry, biology, and medicine .
特性
CAS番号 |
57803-56-2 |
|---|---|
分子式 |
C16H27N3O3 |
分子量 |
309.40 g/mol |
IUPAC名 |
2,6-dibutoxy-N,N'-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H27N3O3/c1-5-7-9-21-14-11-13(16(20)19(4)17-3)12-15(18-14)22-10-8-6-2/h11-12,17H,5-10H2,1-4H3 |
InChIキー |
QTWLWIYUQAAJLY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


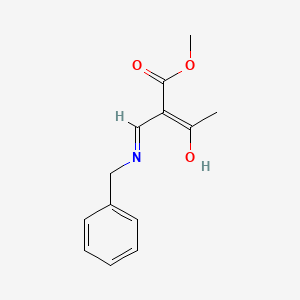
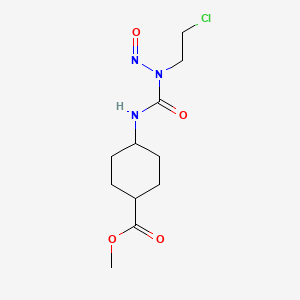

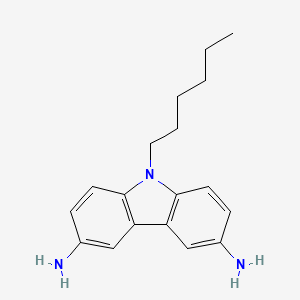
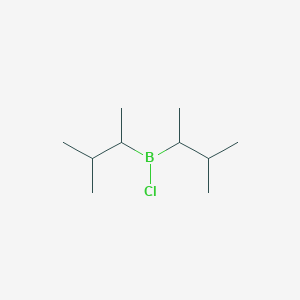
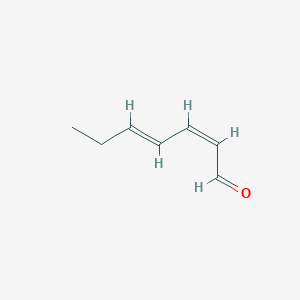
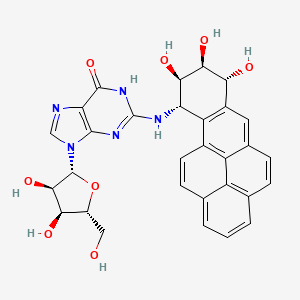


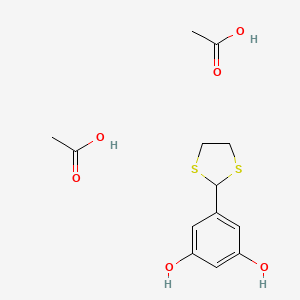
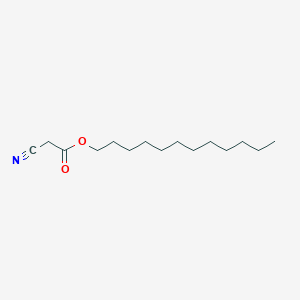
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
